
(2-Propylpyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Propylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1551051-57-0 . It has a molecular weight of 143.23 . It is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 143.23 . It is in liquid form .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis Techniques : The synthesis of related compounds, like (4S-Phenylpyrrolidin-2R-yl)methanol, involves the reduction of cyclic sulfonamide precursors, which are prepared using the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This method represents an efficient way to construct molecules of this type, where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
- Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, shows high efficiency in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivity up to 98.4%. This demonstrates the potential of similar structures in catalytic asymmetric induction reactions (Wang et al., 2008).
Polymer Chemistry and Material Science
- Polymer Synthesis : The anionic polymerization of optically active polymers, such as (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, can lead to polymers with helical conformations. These polymers are capable of reversible helix-helix transitions in certain solutions, which could have implications in material science (Okamoto et al., 1991).
- Chiral Structure Directing Agents : Compounds like (S)-(−)-N-benzylpyrrolidine-2-methanol have been used to direct the crystallization of microporous aluminophosphates with AFI-type structures, which have potential applications in catalysis (Gómez-Hortigüela et al., 2007).
Biocatalysis and Green Chemistry
- Whole-cell Biocatalysis : In a study focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, recombinant E. coli acted as a whole-cell catalyst. This method represents a green and efficient approach to chemical synthesis (Chen et al., 2021).
Miscellaneous Applications
- Lipid Dynamics : Research has shown that methanol, a common solubilizing agent, significantly impacts lipid dynamics, including the acceleration of lipid transfer and flip-flop in membranes. This has important implications for understanding the structure-function relationships in biological membranes (Nguyen et al., 2019).
Eigenschaften
IUPAC Name |
(2-propylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-4-8(7-10)5-3-6-9-8/h9-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIJUIPLVTYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)
![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)
![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)

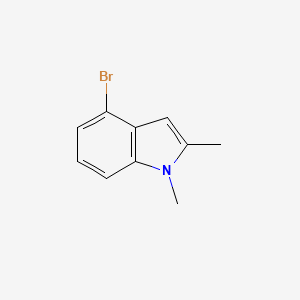
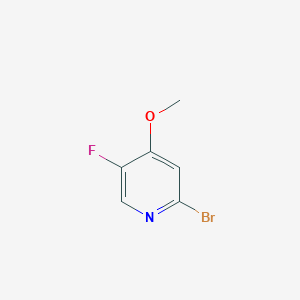
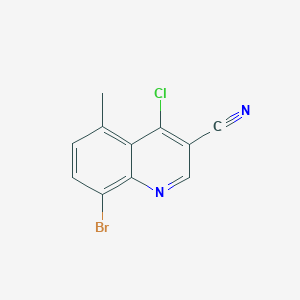
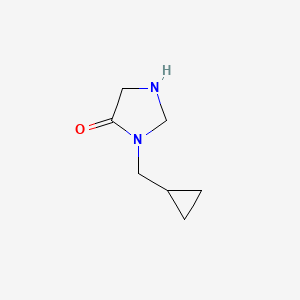
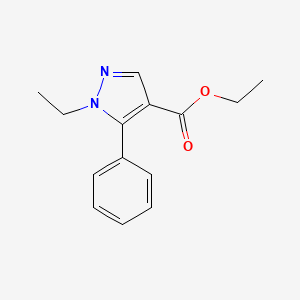
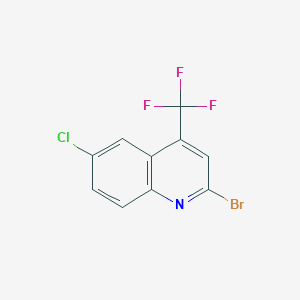

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)
